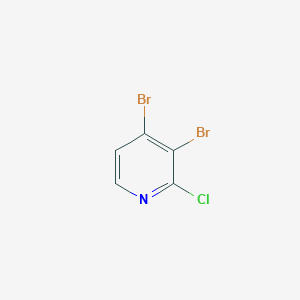

3,4-Dibromo-2-chloropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,4-Dibromo-2-chloropyridine” is a chemical compound with the molecular formula C5H2Br2ClN . It is a solid substance and is used in the field of chemistry as a building block .

Synthesis Analysis

The synthesis of pyridine compounds like “3,4-Dibromo-2-chloropyridine” often involves reactions based on pyridine rings. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . Another method involves chemoselective Suzuki–Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine .

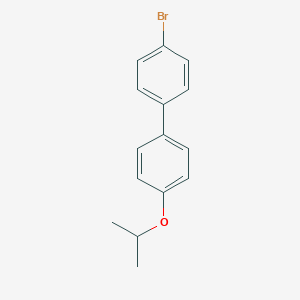

Molecular Structure Analysis

The molecular structure of “3,4-Dibromo-2-chloropyridine” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Wissenschaftliche Forschungsanwendungen

Regioselective Difunctionalization

A novel approach for the regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates has been developed. This method involves regioselective lithiation followed by treatment with aryl- and alkylmagnesium halides, leading to various 2,3,4-trisubstituted pyridines. This process was adapted into a continuous flow setup, showcasing an application in synthesizing a key intermediate for (±)-paroxetine (Heinz et al., 2021).

Enthalpies of Formation

Experimental investigations have determined the absolute enthalpies of formation for 3,4-, 2,3-, and 2,4-didehydropyridines. These studies, using energy-resolved collision-induced dissociation, provide insights into the gas-phase acidities of chloropyridines and the stability of pyridyne intermediates in comparison to benzene and pyridine, highlighting the influence of nitrogen on the stability of aryne triple bonds (Rau & Wenthold, 2011).

Selective Amination

Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex has been demonstrated, specifically the amination of 5-bromo-2-chloropyridine to produce 5-amino-2-chloropyridine with high yield and excellent chemoselectivity. This method showcases the utility of 3,4-dibromo-2-chloropyridine in synthesizing aminated derivatives (Ji, Li, & Bunnelle, 2003).

Silyl-Mediated Halogen/Halogen Displacement

Silyl-mediated halogen/halogen displacement in pyridines has been explored, highlighting reactions that convert 2-chloropyridine into 2-bromopyridine and similar transformations. This research outlines the conditions under which halogen displacement occurs and its selectivity based on the position within the pyridine ring (Schlosser & Cottet, 2002).

Separation of Chloropyridine Isomers

A study on the separation of 2-chloropyridine and 3-chloropyridine by nonporous adaptive crystals of pillararenes has been conducted. This method presents a novel, energy-saving approach for the adsorptive separation of these isomers, demonstrating an application of 3,4-dibromo-2-chloropyridine in separating chloropyridine isomers (Sheng et al., 2020).

Eigenschaften

IUPAC Name |

3,4-dibromo-2-chloropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-2-9-5(8)4(3)7/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGJRYXWWWJAAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564311 |

Source

|

| Record name | 3,4-Dibromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromo-2-chloropyridine | |

CAS RN |

134039-99-9 |

Source

|

| Record name | 3,4-Dibromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B168509.png)

![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)